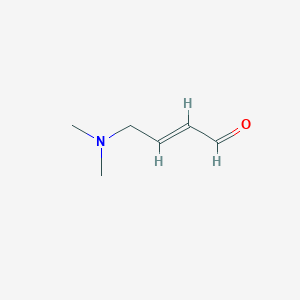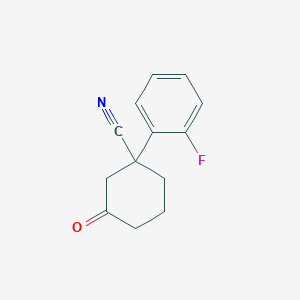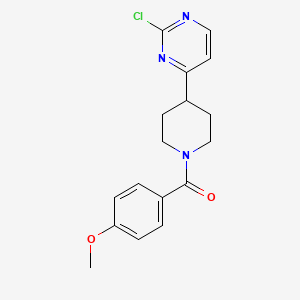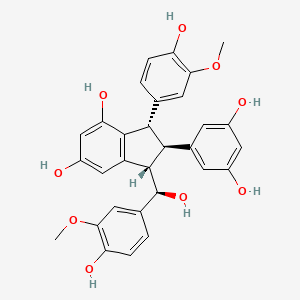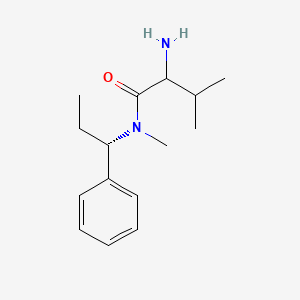
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both an amino group and a phenylpropyl moiety, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid and (S)-1-phenylpropylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-amino-3-methylbutanoic acid and the amine group of (S)-1-phenylpropylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide bond formation under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Quality Control: Implementing rigorous quality control measures, including spectroscopic and chromatographic analysis, to verify the purity and identity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The phenylpropyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives with modified functional groups.
Reduction Products: Amines resulting from the reduction of the amide bond.
Substitution Products: Aromatic compounds with various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Industry: The compound is utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or allosteric sites, influencing the activity of target proteins.
Chirality: The chiral nature of the compound plays a crucial role in its interactions, as different enantiomers can exhibit distinct biological activities.
Comparación Con Compuestos Similares
2-Amino-N,3-dimethyl-N-(3-(trifluoromethyl)benzyl)butanamide: This compound features a trifluoromethyl group on the aromatic ring, which can influence its reactivity and interactions.
2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide: A similar compound with a methyl group on the benzyl moiety, affecting its chemical properties.
2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: This compound contains a tetrahydropyran ring, which can alter its steric and electronic characteristics.
Uniqueness: 2-Amino-N,3-dimethyl-N-((S)-1-phenylpropyl)butanamide stands out due to its specific chiral configuration and the presence of a phenylpropyl group, which imparts unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-amino-N,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-13(12-9-7-6-8-10-12)17(4)15(18)14(16)11(2)3/h6-11,13-14H,5,16H2,1-4H3/t13-,14?/m0/s1 |
Clave InChI |
OIELLIGGYXPQHX-LSLKUGRBSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N |
SMILES canónico |
CCC(C1=CC=CC=C1)N(C)C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


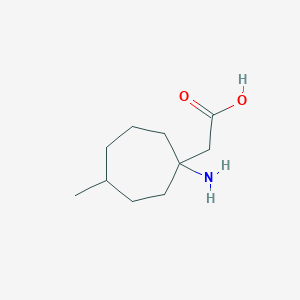
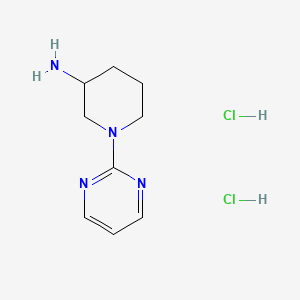
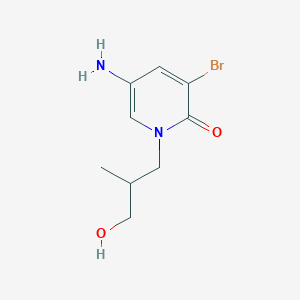
![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)

![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)


![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
